molecular formula C3HClN2O2 B3133648 1,2,4-Oxadiazole-3-carbonyl chloride CAS No. 39512-69-1

1,2,4-Oxadiazole-3-carbonyl chloride

Cat. No.: B3133648
CAS No.: 39512-69-1
M. Wt: 132.5 g/mol
InChI Key: FHAXISHDBYNILI-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carbonyl chloride is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of an acyl hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) can yield the desired oxadiazole compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3-carbonyl chloride involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,4-Oxadiazole-3-carbonyl chloride can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its balanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2,4-oxadiazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2/c4-2(7)3-5-1-8-6-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAXISHDBYNILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Oxadiazole-3-carbonyl chloride
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